molecular formula C15H14FNO2 B13747542 N-Benzyl-3-fluorophenylglycine

N-Benzyl-3-fluorophenylglycine

Cat. No.: B13747542
M. Wt: 259.27 g/mol
InChI Key: QWWDSXJBEUXGSM-UHFFFAOYSA-N
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Description

N-Benzyl-3-fluorophenylglycine is an organic compound that belongs to the class of amino acids It is characterized by the presence of a benzyl group attached to the nitrogen atom, a fluorophenyl group attached to the alpha carbon, and a glycine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-3-fluorophenylglycine typically involves the reaction of benzylamine with 3-fluorobenzaldehyde to form an imine intermediate, which is then reduced to the corresponding amine. This amine is subsequently reacted with glycine or its derivatives under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) for hydrogenation steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-3-fluorophenylglycine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-Benzyl-3-fluorophenylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and fluorophenyl groups contribute to its binding affinity and specificity. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structural configuration and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-3-nitrophenylglycine
  • N-Benzyl-3-chlorophenylglycine
  • N-Benzyl-3-bromophenylglycine

Uniqueness

N-Benzyl-3-fluorophenylglycine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s stability, bioavailability, and binding interactions compared to its analogs .

Properties

Molecular Formula

C15H14FNO2

Molecular Weight

259.27 g/mol

IUPAC Name

2-(N-benzyl-3-fluoroanilino)acetic acid

InChI

InChI=1S/C15H14FNO2/c16-13-7-4-8-14(9-13)17(11-15(18)19)10-12-5-2-1-3-6-12/h1-9H,10-11H2,(H,18,19)

InChI Key

QWWDSXJBEUXGSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC(=O)O)C2=CC(=CC=C2)F

Origin of Product

United States

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